molecular formula C16H18N2 B1415121 2,2-Diphenylpiperazine CAS No. 41353-93-9

2,2-Diphenylpiperazine

Cat. No.: B1415121
CAS No.: 41353-93-9
M. Wt: 238.33 g/mol
InChI Key: TXFFCTMZTVXROF-UHFFFAOYSA-N
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Description

2,2-Diphenylpiperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, belonging to the class of diphenylpiperazine derivatives. These derivatives are extensively investigated for their interactions with various neurological targets. Researchers value this structural motif for its potential to modulate ion channels and transporters in the central nervous system. Specifically, novel diphenylpiperazine analogs have demonstrated potent activity as T-type calcium channel blockers, showing efficacy in decreasing pain response in formalin tests and producing antiallodynic effects in models of neuropathic pain . Other closely related diphenylpiperazine compounds have been developed as selective inhibitors of N-type calcium channels, exhibiting anti-allodynic and anti-hyperalgesic activity in neuropathic pain models . Furthermore, the diphenylpiperazine structure is a key feature in compounds with high affinity for the dopamine transporter (DAT), making them valuable tools for studying CNS disorders such as Parkinson's disease, depression, and cocaine addiction . The piperazine core, a common feature in many bioactive molecules, provides a versatile scaffold for structure-activity relationship (SAR) studies . This product, 2,2-Diphenylpiperazine, is intended for research purposes only, strictly for use in laboratory investigations to further explore its physicochemical properties and potential biological activities. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,2-diphenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-3-7-14(8-4-1)16(13-17-11-12-18-16)15-9-5-2-6-10-15/h1-10,17-18H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFFCTMZTVXROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653099
Record name 2,2-Diphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41353-93-9
Record name 2,2-Diphenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Derivatization of 2,2 Diphenylpiperazine

Established Synthetic Pathways for 2,2-Diphenylpiperazine

The synthesis of piperazine (B1678402) and its derivatives has a long history, with several classical methods being established. One of the early and effective methods for the synthesis of 2-phenylpiperazine (B1584378), a related compound, involves the reaction of ethyl-α-bromophenylacetate with ethylenediamine. acs.org A variation of this approach for 2-phenylpiperazine involves the condensation of ethyl glycinate, cyanide, and benzaldehyde (B42025) to form ethyl N-(α-cyanobenzyl)glycinate, which is then hydrolyzed and cyclized to yield 3,5-dioxo-2-phenylpiperazine. acs.org Subsequent reduction of the dioxo derivative provides the desired 2-phenylpiperazine. acs.org

Another established route for creating substituted piperazines involves the cyclization of appropriately substituted aniline (B41778) derivatives with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov This method has proven to be effective for generating various phenylpiperazine derivatives in good yields. nih.gov While these methods are well-documented for monosubstituted phenylpiperazines, the synthesis of the gem-disubstituted 2,2-diphenylpiperazine presents unique challenges due to steric hindrance.

More direct approaches to C-substituted piperazines have been developed, although they are often lengthy and limited by the availability of starting materials. mdpi.comencyclopedia.pub Traditional methods for introducing substituents at the carbon atoms of the piperazine ring have been a significant focus of research to overcome these limitations. researchgate.net

Innovations in Green Chemistry and Sustainable Synthesis of Diphenylpiperazine Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including piperazine derivatives. These innovations aim to reduce the environmental impact of chemical processes by utilizing safer solvents, minimizing waste, and employing more efficient catalytic systems.

One notable green approach involves conducting reactions under solvent-free or "neat" conditions. For instance, a facile and efficient protocol for the synthesis of N-phenyl piperazine-based dithiocarbamates has been reported under neat conditions, which avoids the use of volatile organic solvents and simplifies work-up procedures. nih.gov Another sustainable strategy is the use of greener solvents like propylene (B89431) carbonate (PC), which can act as both a reagent and a solvent in N-alkylation reactions, eliminating the need for genotoxic alkyl halides. nih.gov

Photoredox catalysis has emerged as a powerful and sustainable tool for C-H functionalization, offering a greener alternative to traditional methods that often require harsh conditions and stoichiometric reagents. mdpi.com The use of organic photocatalysts, in particular, enhances the sustainability of these transformations as they can be derived from renewable materials and avoid the use of potentially toxic and expensive transition metals. mdpi.com These photoredox methods have been successfully applied to the direct C-H arylation, vinylation, and heteroarylation of N-Boc protected piperazines. mdpi.comresearchgate.net The development of these reactions under continuous flow conditions further improves their sustainability and scalability. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are pivotal in modern organic synthesis and have been adapted to be more environmentally benign. Methodologies have been developed for the synthesis of arylpiperazines under aerobic and even solvent-free conditions, where piperazine itself can serve as the solvent, representing a cost-effective and ecofriendly approach. nih.gov

Green Chemistry Approach Description Example Application Reference
Solvent-Free SynthesisReactions are carried out without a solvent, reducing waste and simplifying purification.Synthesis of N-phenyl piperazine based dithiocarbamates. nih.gov
Green SolventsUtilization of environmentally benign solvents like propylene carbonate.N-alkylation of N-heterocycles. nih.gov
Photoredox CatalysisUse of light and a photocatalyst to promote chemical reactions, often under mild conditions.C-H functionalization of the piperazine ring. mdpi.com
Aerobic/Solvent-Free CatalysisPalladium-catalyzed reactions performed in the presence of air and without a traditional solvent.Synthesis of arylpiperazine scaffolds. nih.gov
Flow ChemistryReactions are performed in a continuously flowing stream, offering better control and scalability.Photoredox synthesis of C-H functionalized piperazines. mdpi.com

Enantioselective Synthesis and Chiral Resolution Techniques for Diphenylpiperazine Systems

The synthesis of enantiomerically pure chiral piperazines is of great interest due to their potential applications in medicinal chemistry. Two primary strategies are employed to achieve this: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis involves the direct formation of a single enantiomer. Asymmetric lithiation using a chiral ligand like (-)-sparteine (B7772259) has been used for the direct diastereoselective α-C-H lithiation of N-Boc piperazines, providing access to α-functionalized piperazines with good diastereocontrol. mdpi.com Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. caltech.edunih.gov This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which are precursors to α-tertiary piperazines. caltech.edu

Chiral Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org For example, (±)-2,3-diphenylpiperazine has been resolved using L-(+)-tartaric acid, with the enantiomeric purity being enhanced through the preparation of hydrogen-bonded salt aggregates with oxalic acid. acs.orgnih.gov Chiral column chromatography is another technique used for the separation of enantiomers, where a chiral stationary phase is employed to differentially retain the enantiomers. nih.gov

Technique Description Application to Piperazines Reference
Asymmetric LithiationUse of a chiral ligand to direct the deprotonation and subsequent functionalization at a specific stereocenter.Diastereoselective α-C-H lithiation of N-Boc piperazines. mdpi.com
Asymmetric Allylic AlkylationPalladium-catalyzed reaction to create chiral α-substituted piperazin-2-ones.Synthesis of enantioenriched tertiary piperazin-2-ones. caltech.edunih.gov
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Resolution of (±)-2,3-diphenylpiperazine using L-(+)-tartaric acid. acs.orgnih.gov
Chiral Column ChromatographySeparation of enantiomers based on their differential interaction with a chiral stationary phase.Resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

Advanced Functionalization and Structural Modification Strategies

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental for elaborating the piperazine scaffold and are widely used in the synthesis of pharmaceutical compounds. mdpi.com

N-Alkylation can be achieved through several methods, including nucleophilic substitution on alkyl halides or sulfonates, and reductive amination. mdpi.com A simple and efficient procedure for the N-alkylation of N-acetylpiperazine involves reaction with an alkyl halide in the presence of a base, followed by hydrolysis of the acetyl group. researchgate.net More sustainable approaches utilize green reagents like propylene carbonate for N-alkylation under neat conditions. nih.gov

N-Acylation involves the reaction of the piperazine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is often used to introduce a variety of functional groups or to serve as a protecting group strategy. For example, N-acyl-N-phenylpiperazines have been synthesized by reacting phenylpiperazine with various carboxylic acids or their derivatives. nih.gov

While N-functionalization is common, direct functionalization of the carbon atoms of the piperazine ring (C-H functionalization) has been a significant challenge. researchgate.net Recent advances, particularly in photoredox catalysis, have provided powerful methods for the direct C-H functionalization of piperazines. mdpi.comnih.gov These methods allow for the introduction of aryl, vinyl, and other functional groups directly onto the carbon framework of the piperazine ring, significantly expanding the accessible chemical space. mdpi.comresearchgate.net

These reactions typically proceed via the formation of an α-amino radical, which can then couple with a suitable reaction partner. mdpi.comencyclopedia.pub This approach has been used for the α-C-H arylation, vinylation, and heteroarylation of N-protected piperazines. mdpi.com

The piperazine scaffold can be incorporated into more complex molecular architectures to create hybridized molecules with potentially enhanced or novel biological activities. This can be achieved by designing synthetic routes that link the piperazine core to other pharmacophoric scaffolds.

One strategy involves using the functional handles introduced through N-alkylation, N-acylation, or C-H functionalization to connect the piperazine moiety to other molecular fragments. For example, piperazine-2,6-diones can be used as key intermediates to construct bridged piperazine scaffolds, where a carbon bridge is introduced across the 2- and 6-positions of the piperazine ring. nih.govresearchgate.net This creates a rigidified structure that can be further functionalized.

The synthesis of hybrid molecules often involves multi-step sequences. For instance, the synthesis of 1,4-disubstituted piperazine-2,5-dione derivatives has been achieved through a series of reactions including N-alkylation, chloroacetylation, azide (B81097) substitution, and subsequent cyclization. nih.gov Similarly, aryl piperazine derivatives have been synthesized and linked to other heterocyclic systems to explore their potential as therapeutic agents. researchgate.net The development of efficient synthetic protocols for creating such hybrid molecules is an active area of research in medicinal chemistry. taylorfrancis.com

Bioisosteric Replacement Strategies in Diphenylpiperazine Derivatization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its pharmacological and physicochemical properties without losing the desired biological activity. spirochem.comresearchgate.net This technique involves substituting a specific atom or group with another that possesses similar steric, electronic, and conformational characteristics. cambridgemedchemconsulting.com In the context of 2,2-diphenylpiperazine, a scaffold with two prominent phenyl rings and a flexible piperazine core, bioisosteric replacement offers a versatile approach to modulate properties such as potency, selectivity, solubility, metabolic stability, and lipophilicity. spirochem.comnih.gov Strategies can target the phenyl rings, the piperazine core, or both, to generate novel analogs with improved therapeutic potential.

The primary objectives of applying bioisosteric replacement to the 2,2-diphenylpiperazine scaffold include overcoming challenges associated with high lipophilicity and metabolic susceptibility often conferred by the dual phenyl groups. The phenyl ring is a frequent target for metabolic oxidation, and its replacement can be a key strategy to improve a compound's pharmacokinetic profile. nih.govacs.org

Replacement of the Phenyl Rings:

A prevalent strategy involves the replacement of phenyl rings with other cyclic systems to "escape from flatland," a concept that encourages the use of three-dimensional, C(sp³)-rich structures to improve physicochemical properties. chemrxiv.org Saturated bioisosteres are particularly valuable as they can mimic the spatial arrangement of the phenyl ring while altering electronic properties and improving solubility. researchgate.net

Common bioisosteric replacements for a phenyl ring include:

Heteroaromatic Rings: Replacing a phenyl group with a pyridyl or pyrimidinyl ring can introduce a nitrogen atom, which may serve as a hydrogen bond acceptor, potentially enhancing target binding and improving solubility. niper.gov.in This modification can also alter the metabolic profile of the compound.

Saturated and Bridged Bicyclic Scaffolds: Caged hydrocarbons and their heteroatom-containing analogs are effective phenyl mimics. researchgate.net Scaffolds such as bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane have been successfully used to replace para-substituted phenyl rings. researchgate.netchem-space.com For the ortho-substituted arrangement found in 2,2-diphenylpiperazine, bioisosteres like 1,2-disubstituted bicyclo[1.1.1]pentanes and bicyclo[2.1.1]heptanes are geometrically suitable. chemrxiv.org

Oxygen-Containing Bicyclic Scaffolds: To further enhance aqueous solubility, oxygen-containing scaffolds like 2-oxabicyclo[2.1.1]hexane and 2-oxabicyclo[2.2.2]octane have been developed as effective bioisosteres for ortho- and para-substituted phenyl rings, respectively. chemrxiv.orgresearchgate.net These replacements can significantly reduce lipophilicity and improve metabolic stability while retaining biological activity. chemrxiv.org

The following table summarizes the comparative properties of the phenyl ring and some of its saturated bioisosteres.

FeaturePhenyl RingBicyclo[1.1.1]pentane (BCP)2-Oxabicyclo[2.1.1]hexane
Geometry Planar3D, rigid3D, rigid
Lipophilicity (logP) HigherLowerSignificantly Lower
Aqueous Solubility LowModerateHigher
Metabolic Stability Prone to oxidationGenerally more stableGenerally more stable
Synthetic Access Widely availableIncreasingly accessibleRequires specialized synthesis

Modification of the Piperazine Core (Scaffold Hopping):

Scaffold hopping is a design strategy that involves replacing the central molecular core with a structurally different scaffold while preserving the orientation of key functional groups. bhsai.orgnih.gov For the 2,2-diphenylpiperazine core, this could involve replacing the piperazine ring with a more constrained or functionally distinct diamine scaffold.

Potential bioisosteres for the piperazine ring include:

Constrained Bicyclic Diamines: Analogs like 2,5-diazabicyclo[4.1.0]heptane can serve as rigid bioisosteres of piperazine. Such modifications lock the conformation of the ring system, which can lead to enhanced potency and selectivity by reducing the entropic penalty upon binding to a biological target. blumberginstitute.org

Ring Opening/Closure: Ring-opened analogs can be designed to explore different conformational spaces, while alternative ring closures (e.g., forming a homopiperazine) can alter the distance and geometric relationship between the nitrogen atoms and the appended diphenylmethyl moiety. nih.gov

These bioisosteric replacement and scaffold hopping strategies provide a rational framework for the derivatization of 2,2-diphenylpiperazine, aiming to create new chemical entities with superior drug-like properties.

Sophisticated Spectroscopic and Crystallographic Characterization Techniques for 2,2 Diphenylpiperazine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and the chemical environment of atoms.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum for 2,2-diphenylpiperazine would be expected to reveal distinct signals corresponding to the protons of the two phenyl rings and the piperazine (B1678402) ring. The chemical shifts and coupling patterns would be influenced by the geminal diphenyl substitution at the C2 position, which would create a unique electronic and steric environment compared to other piperazine derivatives. However, specific experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 2,2-diphenylpiperazine are not documented in the available literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Prediction

Similarly, a ¹³C NMR spectrum would provide a count of the unique carbon environments within the 2,2-diphenylpiperazine molecule. One would anticipate distinct signals for the quaternary carbon at the C2 position, the other piperazine ring carbons, and the carbons of the two phenyl groups. While general chemical shift regions for sp² (aromatic) and sp³ (aliphatic) carbons are well-established, experimentally determined chemical shifts for 2,2-diphenylpiperazine are not available. wikipedia.org Computational prediction methods could offer theoretical estimations, but these require experimental validation for confirmation. nih.gov

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is crucial for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For 2,2-diphenylpiperazine, the molecular ion peak would confirm its elemental composition. The fragmentation pattern under techniques like electron ionization (EI) would likely involve characteristic cleavages of the piperazine ring and the loss of phenyl groups. Studies on other piperazine analogues show common fragmentation pathways, such as cleavage of the C-N bonds within the piperazine ring. researchgate.net However, a specific mass spectrum and detailed fragmentation analysis for 2,2-diphenylpiperazine have not been reported.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. An FTIR spectrum of 2,2-diphenylpiperazine would be expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (both aromatic and aliphatic), C-N stretching, and aromatic C=C bending vibrations. While extensive FTIR studies have been performed on the parent piperazine molecule and other derivatives to assign these vibrational modes, a specific experimental spectrum for 2,2-diphenylpiperazine is not available in the reviewed literature. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Analysis of Molecular Conformation and Chirality in the Solid State

An X-ray crystal structure of 2,2-diphenylpiperazine would reveal the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) in the solid state and the precise orientation of the two phenyl substituents at the C2 position. Furthermore, as the C2 carbon is a stereocenter, 2,2-diphenylpiperazine is a chiral molecule. X-ray crystallography of a single enantiomer or a resolved conglomerate could determine its absolute configuration. While crystal structures for numerous other piperazine derivatives have been determined, including N,N'-disubstituted piperazines, no such data currently exists for 2,2-diphenylpiperazine in the scientific literature. researchgate.netcdnsciencepub.com

In-depth Analysis of 2,2-Diphenylpiperazine Remains Elusive Due to Lack of Specific Research Data

A comprehensive review of available scientific literature reveals a significant gap in the specific crystallographic and detailed spectroscopic analysis of the chemical compound 2,2-diphenylpiperazine. Despite extensive searches for detailed research findings on its intermolecular interactions and supramolecular assembly, no specific experimental data, such as crystal structure determinations or in-depth spectroscopic analyses, are publicly available. This absence of foundational data precludes a detailed discussion and the creation of specific data tables as requested.

While research into the broader family of piperazine derivatives offers some insights into potential intermolecular behaviors, the precise substitution pattern of the two phenyl groups at the C2 position of the piperazine ring in 2,2-diphenylpiperazine would be expected to create unique steric and electronic effects that govern its solid-state packing and intermolecular interactions.

Generally, the supramolecular assembly of piperazine-containing compounds is directed by a combination of hydrogen bonding and other non-covalent interactions. In principle, the N-H protons of the piperazine ring in 2,2-diphenylpiperazine are capable of acting as hydrogen-bond donors, while the nitrogen atoms can act as hydrogen-bond acceptors. This could lead to the formation of various hydrogen-bonding motifs, such as chains or dimers, which are common in the crystal structures of simpler piperazine derivatives.

However, without experimental data from techniques such as single-crystal X-ray diffraction, which would provide precise bond lengths, bond angles, and intermolecular distances, any discussion of the supramolecular assembly of 2,2-diphenylpiperazine remains speculative. Spectroscopic techniques like solid-state NMR and vibrational spectroscopy (FT-IR, Raman) could also provide valuable information on intermolecular interactions through the analysis of chemical shifts and vibrational modes, but no such studies specific to 2,2-diphenylpiperazine have been identified.

Computational and Theoretical Chemistry Approaches in 2,2 Diphenylpiperazine Research

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its movement and conformational changes over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in water). mdpi.comrsc.org

For a molecule like 2,2-Diphenylpiperazine, the two phenyl groups can rotate and the piperazine (B1678402) ring can adopt different conformations (e.g., chair, boat). MD simulations are essential for exploring this conformational landscape, identifying the most stable conformations, and understanding the energy barriers between them. semanticscholar.org Such simulations have been successfully applied to phenyl-piperazine scaffolds to understand their dynamic behavior when interacting with biological targets. nih.gov For example, extended MD simulations have been used to model the opening and closing of enzymes upon binding of ligands containing a phenyl-piperazine pharmacophore. nih.gov

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation

Parameter Description Typical Value/Setting
Force Field A set of parameters to calculate potential energy AMBER, CHARMM, GROMOS
Solvent Model Explicit (e.g., TIP3P water) or implicit solvent Explicit Water Box
Simulation Time Duration of the simulation 100 ns - 1 µs
Temperature System temperature 300 K (Physiological)
Pressure System pressure 1 atm

Source: Adapted from methodologies described in various MD studies. mdpi.comsemanticscholar.orgnih.gov

The insights from MD simulations are critical for understanding how 2,2-Diphenylpiperazine might fit into a receptor binding pocket and how its flexibility influences its biological activity. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2,2-Diphenylpiperazine) when bound to a second molecule (a receptor, typically a protein). nih.govjabonline.in The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of binding). jabonline.in

This method is a cornerstone of structure-based drug design. Researchers can dock 2,2-Diphenylpiperazine or its derivatives into the active site of a target protein to generate hypotheses about its mechanism of action. nih.gov The process involves a scoring function that evaluates different binding poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. nih.gov Studies on related phenyl-piperazine pharmacophores have used docking to identify potential inhibitors of targets like the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase implicated in cancer. nih.gov

Table 3: Illustrative Molecular Docking Results This table demonstrates typical output from a docking study.

Ligand Target Protein Docking Score (kcal/mol) Key Interacting Residues
Phenyl-piperazine Scaffold eIF4A1 -8.5 GLU234, ARG278, THR199
Piperine Cyclin D -7.2 LYS112, GLU141
Piperine Caspase-9 -8.1 HIS237, GLY238, SER337

Source: Adapted from data in related molecular docking studies. nih.govnih.govjabonline.in

Docking results, often visualized as 2D or 3D interaction plots, guide the rational design of new derivatives with improved potency and selectivity by suggesting specific modifications to enhance binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, researchers can turn to ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) modeling. frontiersin.org QSAR attempts to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

A QSAR model is an equation that relates molecular descriptors (numerical representations of a molecule's properties) to activity. nih.gov For a series of 2,2-Diphenylpiperazine analogs, these descriptors could include properties like molecular weight, logP (lipophilicity), and electronic and steric parameters. By training a model on a set of compounds with known activities, it can then be used to predict the activity of new, unsynthesized molecules. frontiersin.org

QSAR studies have been performed on piperazine-containing analogues to explain their binding affinities for targets like dopamine (B1211576) receptors. nih.gov These models use statistical methods like multiple linear regression (MLR) or support vector machines (SVM) and are validated by their predictive power on a test set of compounds. nih.gov The statistical quality of a QSAR model is often judged by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govnih.gov

Predictive Modeling of Physicochemical Parameters Relevant to Molecular Design

Beyond biological activity, computational models are extensively used to predict the physicochemical properties of molecules, which are critical for their development as drugs or materials. These properties, including solubility, partition coefficient (logP), and metabolic stability, are key components of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Machine learning algorithms and QSPR (Quantitative Structure-Property Relationship) models can be developed to predict these parameters with high accuracy. nih.govresearchgate.net For example, models have been built to predict the solubility of piperazine in aqueous solutions under various conditions, which is relevant for applications like carbon capture but also illustrates the power of the methodology. nih.gov By predicting these properties in silico, researchers can prioritize which 2,2-Diphenylpiperazine derivatives to synthesize, saving significant time and resources by filtering out compounds likely to have poor physicochemical profiles. nih.gov

Medicinal Chemistry Research and Preclinical Pharmacological Investigations of 2,2 Diphenylpiperazine Derivatives

2,2-Diphenylpiperazine as a Scaffold in Rational Drug Design

The piperazine (B1678402) ring is a well-established "privileged scaffold" in drug discovery, known for its favorable physicochemical properties, including good aqueous solubility and basicity, which can enhance the pharmacokinetic profile of drug candidates. researchgate.netnih.gov The incorporation of two phenyl groups at the 2-position of the piperazine ring creates the 2,2-diphenylpiperazine core, which imparts a distinct three-dimensional conformation and lipophilicity. This rigid diphenylmethyl moiety can engage in specific interactions with biological targets, such as hydrophobic pockets and aromatic-binding regions, thereby contributing to the affinity and selectivity of the designed ligands. nih.govresearchgate.net

The synthetic tractability of the 2,2-diphenylpiperazine scaffold allows for systematic modifications at the nitrogen atoms of the piperazine ring. This enables the exploration of a broad chemical space through the introduction of various substituents, linkers, and pharmacophoric groups, facilitating the optimization of biological activity and the fine-tuning of pharmacokinetic properties. ijrrjournal.comresearchgate.net This adaptability has made the 2,2-diphenylpiperazine scaffold a valuable tool in rational drug design for a variety of targets.

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Extensive structure-activity relationship (SAR) studies have been conducted on 2,2-diphenylpiperazine derivatives to optimize their interaction with various biological targets. These studies have provided valuable insights into the structural requirements for potent and selective activity.

For inhibitors of monoamine oxidase (MAO) , SAR studies have revealed that the nature of the substituents on the piperazine nitrogen atoms significantly influences both potency and selectivity for the MAO-A and MAO-B isoforms. nih.govnih.gov For instance, the incorporation of specific aryl or heterocyclic moieties can lead to compounds with high affinity and selectivity for either MAO-A or MAO-B. nih.govnih.gov

In the context of the dopamine (B1211576) transporter (DAT) , SAR studies have shown that modifications to the linker connecting the diphenylpiperazine core to another aromatic moiety can impact binding affinity. nih.gov For example, the length and nature of an alkyl chain and the substitution pattern on a terminal phenyl ring have been found to be critical for potent DAT inhibition. nih.gov Steric limitations around the benzene (B151609) ring of the phenylamino (B1219803) moiety have been observed, with small-sized substituents being generally favored. nih.gov

Regarding the serotonin (B10506) 5-HT7 receptor , SAR studies have demonstrated that the nature of the substituent on one of the piperazine nitrogens plays a crucial role in determining affinity and functional activity (agonist versus antagonist). nih.govnih.gov The length and composition of a linker chain and the terminal aromatic group have been systematically varied to achieve high affinity and selectivity for the 5-HT7 receptor over other serotonin receptor subtypes. nih.govuniba.it

In Vitro and Ex Vivo Studies of Receptor and Enzyme Modulation

The pharmacological effects of 2,2-diphenylpiperazine derivatives have been extensively characterized through a variety of in vitro and ex vivo studies. These investigations have been instrumental in elucidating their mechanisms of action and identifying their primary molecular targets.

Monoamine Oxidase (MAO) Isoform Selective Inhibition

A significant area of research for 2,2-diphenylpiperazine derivatives has been their ability to inhibit the activity of monoamine oxidase (MAO) enzymes. In vitro studies have identified compounds with potent and selective inhibitory activity against both MAO-A and MAO-B isoforms.

For example, a series of fifteen new diphenylpiperazine hybrids were synthesized and evaluated for their inhibitory activity against human MAO (hMAO) isoforms. nih.gov All compounds showed strong inhibition, with IC50 values ranging from 0.091 to 16.32 µM. nih.gov Notably, all hybrids displayed higher selectivity for hMAO-A over hMAO-B. nih.gov Compound 7 was identified as a highly effective hMAO-A inhibitor with a selectivity index of 31.02, while compound 8 showed the best hMAO-A inhibition with an IC50 value of 91 nM. nih.gov

In another study, a series of thiazolylhydrazine-piperazine derivatives were synthesized and showed selectivity for MAO-A inhibition. mdpi.com Compound 3e from this series was found to be a particularly potent MAO-A inhibitor with an IC50 value of 0.057 µM, which was more potent than the reference drugs moclobemide (B1677376) and clorgiline. mdpi.com

Conversely, other studies have focused on developing selective MAO-B inhibitors. One study on N-methyl-piperazine chalcones identified compound 2k as a highly selective MAO-B inhibitor with an IC50 of 0.71 μM and a selectivity index of 56.34 over MAO-A. nih.gov

Table 1: In Vitro MAO-A and MAO-B Inhibitory Activity of Selected 2,2-Diphenylpiperazine Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Compound 70.0912.8231.02
Compound 80.0911.7819.55
Compound 3e0.057>10>175
Compound 2k40.00.710.018

Dopamine Transporter (DAT) Binding and Uptake Inhibition

2,2-Diphenylpiperazine derivatives have been investigated as potent inhibitors of the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. In vitro binding assays and uptake inhibition studies have been used to characterize the interaction of these compounds with DAT.

A series of novel diphenylpiperazine derivatives were synthesized and evaluated for their DAT binding affinity using [3H]GBR12935 in rat striatal membranes. nih.gov Many of these compounds exhibited moderate to high DAT binding affinities, with some showing activity comparable to the known DAT inhibitor GBR12909, with IC50 values in the nanomolar range. nih.gov SAR studies indicated that steric limitations exist around the benzene ring of the phenylamino moiety and that a hydroxyl group and an unsubstituted or electron-donating substituent on the nitrogen atom of the 3-amino-2-propanol moiety are beneficial for potent DAT binding affinity. nih.gov

Table 2: In Vitro Dopamine Transporter (DAT) Binding Affinity of Selected 2,2-Diphenylpiperazine Derivatives

CompoundDAT Binding IC50 (nM)
Compound 110
GBR12909 (Reference)12

Serotonin Receptor (5-HT7) Ligand Development

The 2,2-diphenylpiperazine scaffold has proven to be a fruitful starting point for the development of ligands targeting the serotonin 7 (5-HT7) receptor, which is implicated in various central nervous system functions.

One study reported a series of 1-aryl-4-(2-arylethyl)piperazine derivatives with 5-HT7 receptor affinity ranging from a Ki of 8.2 nM to 474 nM. nih.gov The most potent compounds in this series also showed high affinity for the 5-HT1A receptor. nih.gov Another study focused on long-chain arylpiperazine derivatives, with some compounds showing Ki values at the human 5-HT7 receptor in the low nanomolar range (e.g., 6.69 nM). uniba.it

A detailed in vitro pharmacological characterization of two arylpiperazine derivatives, LP-211 and MEL-9, revealed their competitive displacement of radioligand binding at human 5-HT7 receptors. researchgate.net

Table 3: In Vitro 5-HT7 Receptor Binding Affinity of Selected 2,2-Diphenylpiperazine Derivatives

Compound5-HT7 Receptor Ki (nM)
Compound 1624.5
Compound 208.2
LP-2112.0
MEL-95.0

Exploration of Other Biological Targets and Pathways

Beyond their well-established activity on monoaminergic systems, derivatives of the 2,2-diphenylpiperazine scaffold have been explored for their potential to modulate other biological targets and pathways.

N-type Calcium Channel Blockers: Certain diphenylpiperazine derivatives have been investigated as blockers of N-type calcium channels. google.comnih.gov These channels play a crucial role in neurotransmission, and their modulation has therapeutic potential in various neurological disorders.

Anticancer Activity: The anticancer potential of 2,2-diphenylpiperazine derivatives has been an area of emerging research. nih.govmdpi.commdpi.comnih.gov Studies have shown that some of these compounds exhibit cytotoxic activity against various cancer cell lines. mdpi.commdpi.com For instance, novel thiourea (B124793) and thiazolidinone derivatives of phenylpiperazine have been synthesized and shown to induce apoptosis and inhibit cell cycle progression in prostate cancer cell lines. mdpi.com Another study reported on 1,2-benzothiazine derivatives containing a phenylpiperazine moiety that showed promising antitumor activity. nih.gov

Radioprotective Effects: Interestingly, some piperazine derivatives have been evaluated for their potential as radioprotective agents, aiming to mitigate the harmful effects of ionizing radiation. nih.govnih.gov While the specific involvement of the 2,2-diphenyl substitution pattern in this activity requires further investigation, it highlights the broad therapeutic potential of this chemical class.

Mechanistic Elucidation of Biological Effects (Non-Clinical Context)

In the realm of non-clinical research, understanding the mechanism of action is crucial for the development of new therapeutic agents. For derivatives of piperazine, this involves a variety of biological targets. Arylpiperazine derivatives, for instance, are known to interact with central nervous system receptors, particularly serotonergic receptors. nih.gov

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various piperazine derivatives. nih.gov For example, in the context of anticancer research, new phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential inhibitors of topoisomerase II (Topo II). nih.govmdpi.com Molecular docking simulations were performed to understand their binding to the DNA-Topo II complex and the minor groove of DNA. mdpi.com These computational studies help to visualize and predict how the compounds interact with their biological targets at a molecular level.

Similarly, in the development of antimicrobial agents, molecular docking is used to predict the binding of piperazine derivatives to key bacterial enzymes. nih.gov These studies provide insights into how these compounds might overcome microbial resistance. nih.gov

Pharmacophore Development and Optimization of Lead Compounds

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising compound, known as a "lead," to improve its efficacy, selectivity, and pharmacokinetic profile. danaher.combiobide.com This process often involves systematic chemical modifications of the lead structure. biobide.com

Pharmacophore modeling is a key computational method used in this phase. danaher.com A pharmacophore model defines the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. nih.govfrontiersin.org For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues, which helped in creating a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. nih.govresearchgate.net Such models are crucial for understanding which parts of the molecule are vital for its activity and for designing new, more potent derivatives. nih.govresearchgate.net

The lead optimization cycle typically involves several stages: design, synthesis, and testing. danaher.com Computational tools like molecular docking and QSAR are used in the design phase. danaher.com The goal is to modify the lead compound to improve its binding to the target, reduce potential toxicity, and enhance its metabolic stability and other pharmacokinetic properties. medchemexpress.com For example, the optimization of lead compounds can involve altering functional groups, making isosteric replacements, or adjusting ring systems to improve target selectivity and biological activity. danaher.com

Development of 2,2-Diphenylpiperazine Derivatives for Antimicrobial and Anticancer Research (Preclinical)

The structural versatility of the piperazine scaffold has made it a valuable component in the design of novel antimicrobial and anticancer agents. museonaturalistico.itwisdomlib.org

Antimicrobial Research:

In the search for new antimicrobial agents to combat the growing threat of antibiotic resistance, piperazine derivatives have shown significant potential. researchgate.netresearchgate.net A study detailing the design and synthesis of seventeen new piperazine derivatives evaluated their antibacterial and antifungal capabilities. nih.gov These compounds were tested against a panel of five bacterial strains, including Staphylococcus aureus and Escherichia coli, and two fungal strains. nih.gov Molecular docking studies suggested these compounds could be useful in overcoming microbial drug resistance. nih.gov

Anticancer Research:

Arylpiperazines have attracted considerable attention in oncology for their potential as scaffolds for developing anticancer drugs. researchgate.net These compounds can interact with various molecular targets involved in cancer development. researchgate.net

Several studies have explored the preclinical anticancer activity of piperazine derivatives:

Novel vindoline-piperazine conjugates were synthesized and tested against 60 human tumor cell lines. mdpi.com Two derivatives, one containing a [4-(trifluoromethyl)benzyl]piperazine moiety and another with a 1-bis(4-fluorophenyl)methyl piperazine group, demonstrated potent cytotoxic activity against a broad range of cancer cell lines. mdpi.com

A library of 4-acyl-2-substituted piperazine urea (B33335) derivatives, which were previously identified as antiviral agents, was screened for anticancer activity. unimi.it Several of these compounds showed selective cytotoxic activity against MCF7 breast cancer cells compared to noncancerous breast cells. unimi.it

New phenylpiperazine derivatives of 1,2-benzothiazine were rationally designed as potential anticancer agents. nih.govmdpi.com These compounds were evaluated for their in vitro antiproliferative activities against non-tumorigenic and breast adenocarcinoma cell lines. nih.govmdpi.com One compound, in particular, exhibited better antitumor activity and lower cytotoxicity towards healthy cells than the standard drug doxorubicin. mdpi.com

The following table summarizes the preclinical anticancer activity of selected piperazine derivatives:

Compound TypeCancer Cell Line(s)Key FindingsReference(s)
Vindoline-piperazine conjugatesNCI60 panel (60 human tumor cell lines)Derivatives 23 and 25 showed outstanding cytotoxic activity with GI50 < 2 µM on most cell lines. mdpi.com
4-acyl-2-substituted piperazine ureasMCF7 (breast cancer), A549 (lung cancer)Compounds 31 , 32 , 35 , and 37 displayed high selective anticancer activity. unimi.it
Phenylpiperazine derivatives of 1,2-benzothiazineMCF7 (breast adenocarcinoma), MCF10A (non-tumorigenic)Compound BS230 showed better antitumor activity and lower cytotoxicity to healthy cells than doxorubicin. mdpi.com
Quinoxalinyl–piperazine derivativesBreast, skin, pancreas, and cervix cancer cellsCompound 30 was identified as a G2/M-specific cell cycle inhibitor. nih.gov

Future Directions and Emerging Research Avenues for 2,2 Diphenylpiperazine

Integration of Artificial Intelligence and Machine Learning in Diphenylpiperazine Drug Discovery

The landscape of drug discovery has been fundamentally altered by the advent of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the ability to process vast datasets, identify complex patterns, and generate novel molecular ideas, thereby accelerating the journey from a chemical scaffold to a potential therapeutic agent. youtube.comarxiv.org For the 2,2-diphenylpiperazine core, AI and ML can be systematically integrated into the discovery pipeline to explore its therapeutic potential efficiently.

Initial stages would involve using ML models for in silico high-throughput screening. youtube.com By training algorithms on large databases of known bioactive compounds, it is possible to predict the potential biological activities of virtual libraries of 2,2-diphenylpiperazine derivatives. Quantitative Structure-Activity Relationship (QSAR) models, a classic ML technique, can correlate the physicochemical properties of these derivatives with specific biological activities, such as receptor binding or enzyme inhibition. youtube.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success. youtube.com

Furthermore, deep learning architectures like generative models can be employed for de novo drug design. nih.govresearchgate.net Trained on the structural rules of chemistry and the features of known active ligands, these models can generate entirely new 2,2-diphenylpiperazine derivatives tailored to bind a specific biological target. This approach moves beyond simple screening to active molecular creation, potentially uncovering novel and highly potent drug candidates. nih.gov AI can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, a critical step in lead optimization that helps in the early identification of candidates with favorable drug-like profiles, reducing late-stage failures. youtube.com

Table 1: Application of AI/ML Models in the 2,2-Diphenylpiperazine Discovery Pipeline

Discovery PhaseAI/ML Model/TechniqueObjective for 2,2-Diphenylpiperazine ScaffoldExpected Outcome
Target IdentificationNatural Language Processing (NLP), Network BiologyAnalyze literature and biological data to identify diseases and protein targets where the diphenylpiperazine structure may be relevant.A ranked list of potential biological targets (e.g., GPCRs, kinases, ion channels) for the scaffold.
Hit IdentificationVirtual High-Throughput Screening (vHTS), Supervised Learning (e.g., SVM, Random Forest)Screen vast virtual libraries of 2,2-diphenylpiperazine derivatives against a chosen target.Identification of "hit" compounds with predicted high binding affinity.
Lead GenerationQuantitative Structure-Activity Relationship (QSAR)Build models that correlate structural features of 2,2-diphenylpiperazine derivatives with their biological activity. youtube.comUnderstanding of key structural motifs for activity, guiding the design of more potent compounds.
Lead OptimizationGenerative Models (e.g., RNNs, GANs), Deep LearningDesign novel 2,2-diphenylpiperazine derivatives with improved potency, selectivity, and ADMET properties. researchgate.netNovel, synthesizable drug candidates with optimized, multi-parameter profiles.
Preclinical PhaseADMET Prediction ModelsPredict properties like solubility, permeability, metabolic stability, and potential toxicity for optimized leads. youtube.comPrioritization of candidates for expensive experimental testing, reducing animal use and costs.

Exploration of 2,2-Diphenylpiperazine in Material Science and Supramolecular Chemistry

The unique three-dimensional architecture of 2,2-diphenylpiperazine makes it a promising candidate for applications in material science and supramolecular chemistry. The scaffold contains hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms), as well as two bulky phenyl rings capable of engaging in π-π stacking and C-H•••π interactions. This combination of features can be exploited to construct ordered, self-assembling systems.

In supramolecular chemistry, the 2,2-diphenylpiperazine unit could serve as a versatile building block for creating complex host-guest systems or extended molecular networks. nih.gov Its derivatives could be designed to form specific supramolecular aggregates, such as dimers, chains, or sheets, held together by non-covalent interactions. nih.gov The development of polymers incorporating the 2,2-diphenylpiperazine moiety is another exciting avenue. Such polymers could exhibit unique thermal, mechanical, or photophysical properties derived from the rigid diphenyl groups embedded within a flexible polymer backbone. For instance, piperazine-based polymers have been investigated for applications in creating materials with antimicrobial properties. rsc.org

Table 2: Potential Applications of 2,2-Diphenylpiperazine in Material Science

Application AreaRelevant Properties of ScaffoldExample of Potential MaterialScientific Rationale
Crystal EngineeringHydrogen bonding capability, π-π stackingSelf-assembled co-crystals or molecular frameworks.The directional nature of hydrogen bonds and π-stacking can be used to program the assembly of molecules into predictable, ordered crystalline structures.
Polymer ChemistryBifunctional nature (two nitrogen atoms), rigidity of diphenyl groups.High-performance polyamides or polyimides.Incorporation into a polymer chain could enhance thermal stability and mechanical strength due to the bulky, rigid phenyl groups. rsc.org
Host-Guest ChemistryDefined molecular cavity and functionalizable nitrogen atoms.Molecular sensors or capsules for small molecule recognition.The scaffold's shape can be tailored to selectively bind specific guest molecules, with binding events detected through spectroscopic changes.
Functional SurfacesChemical reactivity of the piperazine (B1678402) ring.Modified surfaces with tailored hydrophobicity or biocompatibility.The scaffold can be grafted onto surfaces and further functionalized to control surface properties for biomedical or electronic applications.

Development of Advanced Analytical Methods for Research Applications

Robust analytical methods are essential for supporting research into any chemical compound. For 2,2-diphenylpiperazine and its derivatives, the development of specialized analytical techniques is crucial for accurate quantification, purity assessment, and structural elucidation. While general methods for piperazine exist, the specific properties of the 2,2-diphenyl variant require tailored approaches. rdd.edu.iq

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. The development of chiral HPLC methods will be particularly important for separating and quantifying enantiomers of asymmetrically substituted 2,2-diphenylpiperazine derivatives, which is critical for pharmacological studies. The phenyl groups provide strong chromophores, making UV-Vis detection highly sensitive. Coupling HPLC with mass spectrometry (LC-MS) would enable the identification of metabolites and degradation products in complex biological matrices. rdd.edu.iq Gas Chromatography (GC), potentially with mass spectrometry detection (GC-MS), could also be employed for volatile derivatives. rdd.edu.iq Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable for unambiguous structure determination, and advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) will be vital for characterizing novel, complex derivatives.

Table 3: Advanced Analytical Methods for 2,2-Diphenylpiperazine Research

Analytical TechniquePrincipleSpecific Application for 2,2-DiphenylpiperazineKey Considerations
Chiral High-Performance Liquid Chromatography (Chiral HPLC)Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers of chiral 2,2-diphenylpiperazine derivatives.Selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by HPLC followed by mass-based detection and fragmentation. rdd.edu.iqMetabolite identification, impurity profiling, and trace quantification in biological samples.The diphenyl structure should yield characteristic fragmentation patterns useful for structural confirmation.
Nuclear Magnetic Resonance (NMR) SpectroscopyInteraction of atomic nuclei with an external magnetic field.Unambiguous structural elucidation of new derivatives and conformational analysis in solution.Advanced 2D NMR experiments are necessary to assign all proton and carbon signals in complex structures.
X-ray CrystallographyDiffraction of X-rays by a single crystal.Absolute determination of molecular structure, conformation, and supramolecular packing in the solid state.Growing high-quality single crystals suitable for diffraction can be a significant challenge.

Green and Sustainable Synthetic Transformations for Piperazine Derivatives

Modern chemistry places a strong emphasis on "green" and sustainable practices, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. taylorfrancis.com Applying these principles to the synthesis of 2,2-diphenylpiperazine and its derivatives is a critical future direction. Traditional multi-step syntheses of substituted piperazines often rely on protecting groups and harsh reagents, leading to poor atom economy. nih.gov

Future research should focus on developing more direct and sustainable synthetic routes. This could include photoredox catalysis, which uses light to enable C-H functionalization reactions under mild conditions, potentially allowing for the direct attachment of substituents to the piperazine ring without pre-functionalization. mdpi.comresearchgate.net Microwave-assisted synthesis can dramatically shorten reaction times and improve yields. nih.gov The use of greener solvents (e.g., water, ethanol, or supercritical CO₂) and reusable heterogeneous catalysts can further reduce the environmental impact of synthetic processes. nih.gov Developing one-pot procedures where multiple reaction steps are carried out in the same vessel without isolating intermediates would also represent a significant advance in sustainability. nih.gov

Table 4: Comparison of Synthetic Approaches for Piperazine Derivatives

ParameterConventional Synthetic MethodsGreen & Sustainable Alternatives
StrategyMulti-step synthesis involving protecting groups. nih.govDirect C-H functionalization, one-pot reactions. nih.govmdpi.com
ReagentsOften uses stoichiometric, hazardous reagents.Catalytic amounts of reagents (e.g., photocatalysts, reusable solid catalysts). nih.govresearchgate.net
SolventsUse of volatile and often toxic organic solvents (e.g., DMF, chlorinated solvents).Benign solvents like water, ethanol, or solvent-free conditions. taylorfrancis.com
Energy SourceConventional heating (oil baths), often for prolonged periods.Microwave irradiation, visible light (photocatalysis). nih.govmdpi.com
Waste GenerationHigher waste due to multiple steps and use of protecting groups.Lower waste generation, improved atom economy.

Multi-Target Ligand Design Based on the Diphenylpiperazine Scaffold

Complex diseases like cancer, neurodegenerative disorders, and metabolic syndrome often involve the dysregulation of multiple biological pathways. nih.govnih.gov The "one molecule, one target" paradigm of drug discovery is often insufficient for these conditions. Multi-target-directed ligands (MTDLs), single compounds designed to modulate multiple targets simultaneously, offer a more holistic therapeutic approach. nih.gov

The 2,2-diphenylpiperazine scaffold is an excellent starting point for MTDL design. The two nitrogen atoms of the piperazine ring can be independently functionalized with different pharmacophores, each designed to interact with a distinct biological target. The two phenyl rings can also be substituted to fine-tune binding affinity and selectivity for one or both targets. For example, one could design a hybrid molecule where a substituent on one piperazine nitrogen targets a G-protein coupled receptor (GPCR), while a functional group on the other nitrogen is designed to inhibit a key enzyme in a related pathway. Generative AI models can be particularly useful here, as they can learn to fuse the pharmacophore elements of ligands for two different targets into a single, coherent molecular structure based on the 2,2-diphenylpiperazine core. nih.gov

Table 5: Hypothetical Multi-Target Ligands Based on the 2,2-Diphenylpiperazine Scaffold

Therapeutic AreaTarget CombinationDesign Rationale for Diphenylpiperazine DerivativePotential Advantage
Neurodegenerative DiseaseDopamine (B1211576) D2 Receptor / Monoamine Oxidase B (MAO-B)Functionalize one nitrogen with a group for D2 affinity and the other with a propargylamine (B41283) moiety for MAO-B inhibition. Phenyl rings can be modified to enhance blood-brain barrier penetration.Simultaneously address neurotransmitter imbalance and reduce oxidative stress in the brain. nih.gov
OncologyTyrosine Kinase / Topoisomerase IIDesign a derivative where one part mimics a known kinase inhibitor and another part of the molecule is capable of intercalating with DNA or binding to Topoisomerase II. nih.govInhibit cancer cell proliferation through two distinct and potentially synergistic mechanisms, possibly overcoming drug resistance.
Metabolic SyndromePeroxisome Proliferator-Activated Receptor (PPAR) / Dipeptidyl Peptidase-4 (DPP-4)One functional arm of the molecule is designed to activate PPARs, while the other is designed to fit into the active site of DPP-4.A single agent to simultaneously improve insulin (B600854) sensitivity and regulate glucose levels.
Inflammatory DisordersHistamine H1 Receptor / 5-Lipoxygenase (5-LOX)Create a hybrid molecule combining the structural features of an antihistamine with a known 5-LOX inhibitor scaffold, linked via the piperazine core.Provide both anti-allergic and anti-inflammatory effects by blocking two key mediators of the inflammatory cascade.

Q & A

Q. What synthetic methodologies are most effective for preparing 2,2-Diphenylpiperazine and its derivatives?

The synthesis of 2,2-Diphenylpiperazine derivatives typically involves reductive cyclization of diimines using chiral titanium complexes or condensation reactions with substituted aryl halides. For example, enantioselective reductive cyclizations of diimines yield trans-2,3-diarylpiperazines with high stereochemical control . Key steps include:

  • Reductive Cyclization : Use of titanium-based catalysts for asymmetric synthesis.
  • Resolution Techniques : Enantiomeric enrichment via diastereomeric salt formation using (1S)-(+)-10-camphorsulfonic acid .
  • Purification : Normal-phase chromatography with methanol/ammonium hydroxide gradients .

Q. What analytical techniques are recommended for characterizing 2,2-Diphenylpiperazine purity and structural integrity?

  • HPLC/UV-Vis : Purity assessment via reverse-phase HPLC with detection at λmax 218–249 nm, as validated for related dichlorophenylpiperazine analogs .
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and piperazine ring conformation.
  • Melting Point Analysis : Crystalline derivatives (e.g., hydrochloride salts) show sharp melting points (e.g., 278–279°C for structurally similar compounds) .

Advanced Research Questions

Q. How can enantiomeric purity of 2,2-Diphenylpiperazine be enriched, and what challenges arise in chiral resolution?

Enantiomeric enrichment is achieved via diastereomeric salt formation using chiral resolving agents like (1S)-(+)-10-camphorsulfonic acid. Key challenges include:

  • Solubility Differences : Optimal solvent selection (e.g., ethanol/water mixtures) to maximize salt crystallization efficiency.
  • Scale-Up Limitations : Multi-step recrystallization required for >99% enantiomeric excess .
  • Analytical Validation : Chiral HPLC or circular dichroism (CD) to confirm enantiopurity post-resolution.

Q. What structure-activity relationships (SAR) govern the biological activity of 2,2-Diphenylpiperazine analogs?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO2) on aryl rings enhance receptor binding affinity. For example, 1-(2,3-dichlorophenyl)piperazine derivatives show Ki values of 35–410 nM in dopamine uptake assays .
  • Piperazine Conformation : Trans-2,3-diaryl configurations improve VMAT2 inhibition compared to cis isomers .
  • Pharmacophore Modeling : Computational docking studies suggest hydrophobic aryl moieties and the piperazine nitrogen are critical for calcium channel blockade .

Q. How do experimental models (e.g., PC12 cells) elucidate the pharmacological effects of 2,2-Diphenylpiperazine?

  • Calcium Channel Blockade : Electrophysiological assays in PC12 cells demonstrate voltage-gated Ca<sup>2+</sup> channel inhibition by diphenylpiperazine derivatives like lomerizine (IC50 ~10 µM) .
  • Dopamine Uptake Inhibition : Radioligand binding assays ([<sup>3</sup>H]DA uptake) reveal Ki values correlating with substituent electronic properties .

Q. How should researchers address contradictory bioactivity data across studies?

  • Assay Variability : Differences in cell lines (e.g., PC12 vs. HEK293) or buffer conditions (e.g., divalent cation concentrations) may alter calcium channel blocking efficacy .
  • Metabolic Stability : Hepatic microsome assays to assess compound degradation rates, as metabolites may exhibit off-target effects .
  • Statistical Rigor : Replicate experiments with N ≥ 3 and report mean ± SEM to mitigate outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.